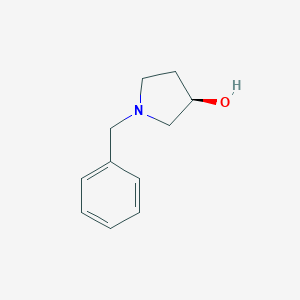

(R)-(+)-1-Benzyl-3-pyrrolidinol

Overview

Description

(R)-(+)-1-Benzyl-3-pyrrolidinol (CAS: 101930-07-8) is a chiral pyrrolidine derivative with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . It appears as a white to off-white crystalline powder or clear pale-yellow to brown liquid depending on purity and storage conditions . The compound exhibits an optical rotation of [α]²⁰/D = +6° (c = 1 in chloroform), confirming its (R)-configuration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-1-Benzyl-3-pyrrolidinol typically involves the reduction of the corresponding ketone or the asymmetric hydrogenation of the pyrrolidine ring. One common method is the reduction of 1-benzyl-3-pyrrolidinone using a chiral catalyst to achieve the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium.

Industrial Production Methods

In an industrial setting, the production of ®-(+)-1-Benzyl-3-pyrrolidinol may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-(+)-1-Benzyl-3-pyrrolidinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced further to remove the hydroxyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products

Oxidation: 1-Benzyl-3-pyrrolidinone

Reduction: 1-Benzylpyrrolidine

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Chiral Building Block in Asymmetric Synthesis

(R)-(+)-1-Benzyl-3-pyrrolidinol serves as a crucial chiral building block in asymmetric synthesis. Its unique structure allows for the creation of various complex organic molecules, particularly in the pharmaceutical industry. The compound is often utilized in the synthesis of other biologically active compounds due to its ability to introduce chirality into synthetic pathways.

Ligand in Catalytic Reactions

This compound acts as an effective ligand in catalytic reactions, enhancing the selectivity and efficiency of various chemical processes. Its hydroxyl group and chiral center contribute to its binding affinity with metal catalysts, making it valuable in transition metal-catalyzed reactions.

Biological Applications

Potential Biological Activity

Research has indicated that this compound may exhibit biological activity, making it a candidate for further investigation in medicinal chemistry. Studies have focused on its potential as a precursor for bioactive molecules, which could lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action involves the interaction of this compound with specific molecular targets such as enzymes or receptors. The compound's hydroxyl group plays a vital role in modulating biological pathways by either inhibiting or activating specific enzymes, thereby influencing physiological effects.

Medicinal Applications

Therapeutic Properties

The compound has been explored for its potential therapeutic properties, particularly in synthesizing pharmaceutical compounds. Its role as an intermediate in drug development is significant, as it can lead to the creation of new medications targeting various health conditions .

Case Studies

Several studies have highlighted the synthesis and application of this compound in drug discovery:

- Synthesis of Bioactive Molecules : A study demonstrated the use of this compound in synthesizing novel analgesics, showcasing its potential in pain management therapies .

- Anticancer Research : Another research project investigated its derivatives for anticancer activity, indicating that modifications to the benzyl group could enhance efficacy against specific cancer cell lines .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is utilized for producing fine chemicals and as an intermediate in synthesizing complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile component in chemical manufacturing processes .

Mechanism of Action

The mechanism of action of ®-(+)-1-Benzyl-3-pyrrolidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Key Properties:

- Solubility: Miscible in methanol and chloroform .

- Storage : Stable at room temperature (RT) for the pure alcohol form, while some derivatives (e.g., Boc-protected) require refrigeration (0–6°C) .

- Applications : Widely used as a chiral building block in asymmetric synthesis, pharmaceuticals, and catalysis .

The structural analogs of (R)-(+)-1-Benzyl-3-pyrrolidinol include enantiomers, ketone derivatives, and protected amine variants. Below is a detailed comparison:

(S)-1-Benzyl-3-pyrrolidinol

CAS: 101385-90-4 Molecular Formula: C₁₁H₁₅NO (same as R-enantiomer) Molecular Weight: 177.24 g/mol .

Key Differences:

- Optical Rotation: [α]²⁴/D = +3.7° (c = 5 in methanol), indicating the opposite (S)-configuration .

- Synthesis : Produced via sodium borohydride-iodine reduction of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione derived from L-malic acid and benzylamine .

- Applications : Used in enantioselective catalysis and as a precursor for chiral ligands .

1-Benzyl-2-pyrrolidinone

CAS: 5291-77-0 Molecular Formula: C₁₁H₁₃NO Molecular Weight: 175.22 g/mol .

Key Differences:

- Structure : Contains a ketone group at the 2-position instead of a hydroxyl group at the 3-position.

- Physical Properties : Liquid at RT with a density of 1.09 g/mL .

- Applications : Intermediate in organic synthesis, particularly for N-heterocycles and pharmaceuticals .

(R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine

CAS : 131878-23-4

Molecular Formula : C₁₆H₂₄N₂O₂

Molecular Weight : 276.37 g/mol .

Key Differences:

- Structure: Features a Boc-protected amino group at the 3-position.

- Physical Properties : Melting point = 77–81°C; stored at RT .

- Applications : Intermediate in peptide synthesis and drug development .

Comparative Data Table

Biological Activity

Bredinin 5'-monophosphate (breMP) is a derivative of bredinin, an immunosuppressive drug used primarily in Japan. This compound has garnered attention for its selective inhibition of mammalian DNA polymerases, particularly DNA polymerase alpha (pol. α) and beta (pol. β), which play crucial roles in DNA synthesis and repair processes. This article explores the biological activity of breMP, detailing its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Bredinin itself does not exhibit significant inhibitory effects on DNA polymerases; however, breMP acts as a potent inhibitor in vitro. Research indicates that breMP selectively inhibits pol. α and pol. β at concentrations as low as 7 μg/ml . The inhibition mechanisms differ between the two polymerases:

- Pol. α : BreMP competes with the substrate and acts non-competitively with the template-primer.

- Pol. β : BreMP competes with both the substrate and the template-primer, suggesting a more complex interaction .

The selective inhibition by breMP indicates its potential as a targeted therapeutic agent, particularly in conditions where modulation of DNA synthesis is beneficial.

Biological Activity Overview

The biological activities associated with bredinin and its monophosphate form extend beyond DNA polymerase inhibition. Bredinin has demonstrated antiviral properties, particularly against RNA viruses such as respiratory syncytial virus (RSV) and hepatitis C virus . The active metabolite breMP is believed to mimic the transition state of inosine monophosphate dehydrogenase (IMPDH), further contributing to its antiviral effects .

Inhibition Studies

A series of studies have characterized the inhibitory effects of breMP on mammalian DNA polymerases:

- Study 1 : Horie et al. (1998) reported that breMP inhibited pol. α at concentrations below 7 μg/ml, while pol. β required higher concentrations for significant inhibition .

- Study 2 : Further investigations into pol. β revealed that breMP's binding was restricted to the catalytic domain, highlighting its specificity in targeting enzyme activity .

Antiviral Activity

Bredinin has shown efficacy against various RNA viruses:

- Efficacy against RSV : Bredinin exhibited an EC50 value in the submicromolar range against RSV strains, indicating strong antiviral potential .

- Synergistic Effects : The combination of bredinin with interferon-alpha (IFN-α) showed enhanced antiviral activity against bovine viral diarrhea virus (BVDV), suggesting potential for combination therapies .

Data Table: Summary of Biological Activities

| Activity Type | Compound | Target | EC50 Value | Notes |

|---|---|---|---|---|

| DNA Polymerase Inhibition | Bredinin 5'-monophosphate | Pol. α | <7 µg/ml | Selective inhibition |

| Pol. β | 7 µg/ml | Competes with substrate and template-primer | ||

| Antiviral Activity | Bredinin | RSV | Submicromolar range | Effective against multiple strains |

| Hepatitis C Virus | Not specified | Potential for therapeutic use |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-(+)-1-Benzyl-3-pyrrolidinol in academic research?

The synthesis typically involves chiral resolution or enantioselective catalysis. For example, phosphine-catalyzed cycloisomerization has been used for structurally related pyrrolidine derivatives, yielding products with high enantiomeric excess (81% yield, 83% ee) when analyzed via HPLC with chiral stationary phases . Another approach includes asymmetric reduction of ketones using chiral catalysts, as demonstrated in improved synthesis protocols for the (S)-enantiomer, which can be adapted for the (R)-form by selecting appropriate reducing agents or catalysts .

Key Methodological Steps :

- Use chiral auxiliaries or catalysts to induce enantioselectivity.

- Purify intermediates via flash chromatography (e.g., silica gel).

- Validate enantiomeric purity using polarimetry ([α]D) and HPLC with chiral columns .

Q. What analytical techniques are critical for characterizing this compound?

Characterization requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using coupling constants (e.g., 3JHH for pyrrolidine ring protons) .

- Infrared Spectroscopy (IR) : Identify functional groups like hydroxyl (-OH) and benzyl groups (C-H aromatic stretches) .

- High-Performance Liquid Chromatography (HPLC) : Resolve enantiomers using chiral columns (e.g., IC column) to determine enantiomeric excess .

- Optical Rotation : Measure specific rotation ([α]D) to confirm chiral integrity (e.g., [α]24/D = +3.7° for the (S)-enantiomer; analogous methods apply to the (R)-form) .

Q. How should this compound be stored to ensure stability?

Conflicting recommendations exist:

- : Store at 0°C–6°C under inert gas to prevent decomposition.

- : Room-temperature storage is acceptable for short-term use if purity exceeds 95%.

Best Practice : For long-term stability, prioritize cold storage (2–8°C) in sealed, argon-filled containers to minimize oxidation and racemization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties of this compound?

Discrepancies in boiling point, density, and storage conditions may arise from variations in purity or measurement protocols. For example:

- Boiling Point : Reported as 115°C at 0.8 mmHg for the (S)-enantiomer; ensure vacuum consistency during distillation .

- Density : 1.07 g/mL at 25°C (liquid form) vs. solid-state data in other studies.

Resolution Strategy : - Replicate measurements using standardized equipment (e.g., calibrated densitometers).

- Cross-validate purity via GC or HPLC before recording physical properties .

Q. How can enantioselective synthesis be optimized to achieve >95% enantiomeric excess (ee)?

Key factors include:

- Catalyst Selection : Use chiral phase-transfer catalysts (e.g., N-benzylcinchoninium chloride) to enhance stereocontrol .

- Reaction Monitoring : Track ee in real-time using HPLC with chiral columns to adjust reaction conditions dynamically .

- Temperature Control : Lower temperatures (e.g., –20°C) reduce racemization during kinetic resolutions .

Case Study : A cycloisomerization protocol achieved 83% ee; further optimization with additives (e.g., molecular sieves) or gradient cooling could improve outcomes .

Q. What role does this compound play in asymmetric catalysis or drug intermediate synthesis?

The compound serves as a chiral building block for:

- Catalysts : Derivatives act as ligands in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings) .

- Pharmaceutical Intermediates : Used in synthesizing fluorouracil prodrugs or kinase inhibitors, leveraging its pyrrolidine scaffold for bioactive conformation .

Methodological Insight : - Introduce functional groups (e.g., amines, hydroxyls) via regioselective substitutions.

- Validate bioactivity using in vitro assays (e.g., enzyme inhibition) .

Properties

IUPAC Name |

(3S)-1-benzylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMXOIAIYXXXEE-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101385-90-4 | |

| Record name | (3S)-1-(Phenylmethyl)-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101385-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.